molecular formula C16H11F3N2O4 B2963646 yGsy2p-IN-1

yGsy2p-IN-1

Cat. No.: B2963646
M. Wt: 352.26 g/mol
InChI Key: ZGYXFHLAPGZNDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

yGsy2p-IN-1 is a potent inhibitor of yeast glycogen synthase 2 (yGsy2p) and a competitive inhibitor of human glycogen synthase 1 (hGYS1). It is a pyrazole inhibitor used primarily for research in glycogen storage diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of yGsy2p-IN-1 involves the formation of a pyrazole ring structure. The specific synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving the formation of the pyrazole ring and subsequent functionalization to achieve the desired inhibitory properties .

Industrial Production Methods

Industrial production methods for this compound are not widely documented.

Chemical Reactions Analysis

Types of Reactions

yGsy2p-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, which may have different inhibitory properties or biological activities .

Scientific Research Applications

yGsy2p-IN-1 is used extensively in scientific research, particularly in the following areas:

    Chemistry: Studying the inhibition mechanisms of glycogen synthase enzymes.

    Biology: Investigating the role of glycogen synthase in cellular metabolism.

    Medicine: Researching potential treatments for glycogen storage diseases.

    Industry: Developing new inhibitors for therapeutic applications

Mechanism of Action

yGsy2p-IN-1 exerts its effects by competitively inhibiting the activity of glycogen synthase enzymes. It binds to the active site of the enzyme, preventing the conversion of glucose to glycogen. This inhibition disrupts glycogen synthesis, which is crucial for studying glycogen storage diseases and developing potential treatments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

yGsy2p-IN-1 is unique due to its specific inhibition of yeast glycogen synthase 2 and human glycogen synthase 1. Its competitive inhibition mechanism and pyrazole structure distinguish it from other glycogen synthase inhibitors .

Properties

IUPAC Name

4-[4-(4-hydroxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]benzene-1,2,3-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N2O4/c17-16(18,19)15-11(7-1-3-8(22)4-2-7)12(20-21-15)9-5-6-10(23)14(25)13(9)24/h1-6,22-25H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGYXFHLAPGZNDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(NN=C2C3=C(C(=C(C=C3)O)O)O)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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